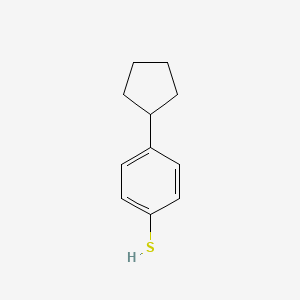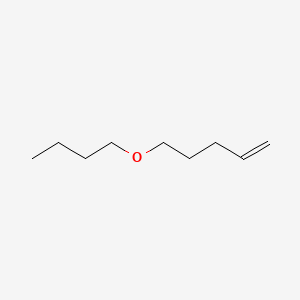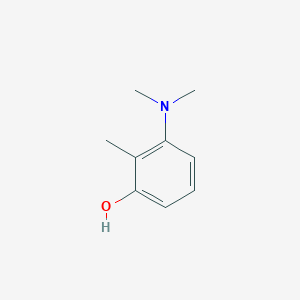
1,1,3-Tribromoheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromoheptan-2-one is an organic compound with the molecular formula C₇H₁₁Br₃O It is a halogenated ketone, characterized by the presence of three bromine atoms attached to a heptanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptanone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques such as distillation and recrystallization is also common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form heptan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of heptan-2-one derivatives with different functional groups.
Reduction: Heptan-2-one.
Oxidation: Heptanoic acid or other oxidized products.
Applications De Recherche Scientifique
1,1,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-tribromoheptan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Comparaison Avec Des Composés Similaires
- 1,1,3-Tribromononan-2-one
- 1,1,3-Trichlorobutan-2-one
- 1,1,3,3-Tetrabromooctan-2-one
Comparison: 1,1,3-Tribromoheptan-2-one is unique due to its specific bromination pattern and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and potential applications. For instance, 1,1,3-tribromononan-2-one has a longer carbon chain, which may affect its physical properties and reactivity. Similarly, 1,1,3-trichlorobutan-2-one, with chlorine atoms instead of bromine, exhibits different chemical behavior due to the differing electronegativities and sizes of the halogens.
Propriétés
Numéro CAS |
54899-95-5 |
|---|---|
Formule moléculaire |
C7H11Br3O |
Poids moléculaire |
350.87 g/mol |
Nom IUPAC |
1,1,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
Clé InChI |
LXTJHNBZXQMSBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
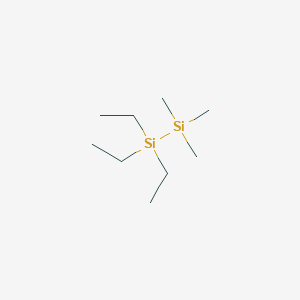
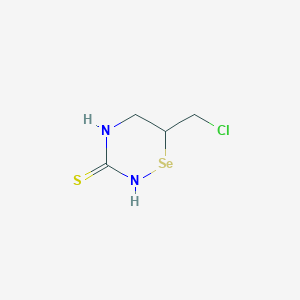
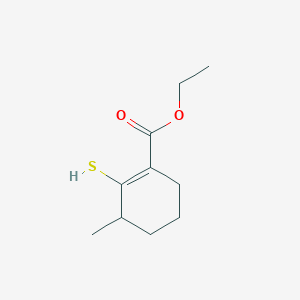
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
